molecular formula C5H9NO3 B13188950 2-(Aminooxy)-2-cyclopropylacetic acid

2-(Aminooxy)-2-cyclopropylacetic acid

Katalognummer: B13188950
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: RCKSWBIMUAXHAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminooxy)-2-cyclopropylacetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a cyclopropylacetic acid backbone. The aminooxy group is known for its reactivity, making this compound a valuable tool in synthetic chemistry and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base to form the aminooxy group. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminooxy)-2-cyclopropylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(Aminooxy)-2-cyclopropylacetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group attacks the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Aminooxy)-2-cyclopropylacetic acid is unique due to its cyclopropylacetic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

2-aminooxy-2-cyclopropylacetic acid

InChI

InChI=1S/C5H9NO3/c6-9-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)

InChI-Schlüssel

RCKSWBIMUAXHAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C(=O)O)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.